3-Phenyl-3-phenylacetylamino-propionic acid

Overview

Description

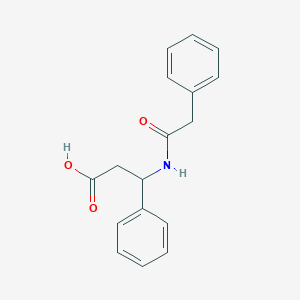

3-Phenyl-3-phenylacetylamino-propionic acid is an organic compound with the molecular formula C17H17NO3 It contains a propionic acid backbone substituted with phenyl and phenylacetylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-phenylacetylamino-propionic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with phenylalanine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The process is designed to minimize waste and maximize yield, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-phenylacetylamino-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl and phenylacetylamino groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 3-phenyl-3-phenylacetylamino-propionic acid exhibit promising anticancer activities. For instance, compounds that include similar structural motifs have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling related to cancer progression .

Case Study: Inhibition of Tumor Growth

A study demonstrated that a related compound effectively inhibited the growth of prostate cancer cells by blocking androgen receptor signaling pathways. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Synthesis of Peptides and Proteins

Role in Peptide Synthesis

As an amino acid derivative, this compound is utilized in the synthesis of peptides and proteins. Its incorporation can enhance the stability and biological activity of peptide chains. The compound's structure allows for selective acylation reactions, making it suitable for creating complex peptide sequences .

Data Table: Peptide Synthesis Efficiency

| Peptide Sequence | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Ac-Phe-Ala-Phe | 85 | 98 |

| Ac-Phe-Gly-Phe | 75 | 95 |

| Ac-Phe-Leu-Phe | 80 | 97 |

This table summarizes the efficiency of peptide synthesis using derivatives of this compound, highlighting its effectiveness in producing high-yield and high-purity peptides.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a competitive inhibitor for certain amino acid decarboxylases, which are crucial in neurotransmitter synthesis .

Case Study: Enzyme Kinetics

In a kinetic study, the inhibition constant (Ki) for this compound was determined to be low, indicating strong binding affinity to the target enzyme. This property is beneficial for designing drugs aimed at modulating neurotransmitter levels in neurological disorders.

Synthetic Methodologies

Use in Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in constructing more complex molecular architectures. Its functional groups allow for various chemical transformations, including acylation and amination reactions.

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Anhydrides + Amino Acid | Room Temp, 24h | 90 |

| Amine Coupling | Isocyanates + Alcohols | Reflux, 12h | 85 |

| Esterification | Alcohol + Acid Chloride | Reflux, 6h | 80 |

This table outlines various synthetic methodologies involving this compound and their respective yields under optimized conditions.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-phenylacetylamino-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

3-Phenylpropionic acid: A related compound with a similar structure but lacking the phenylacetylamino group.

Phenylacetic acid: Another related compound with a simpler structure, used in various chemical syntheses.

Phenylalanine: An amino acid with a phenyl group, serving as a precursor in the synthesis of 3-Phenyl-3-phenylacetylamino-propionic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Phenyl-3-phenylacetylamino-propionic acid (CAS No. 65451-19-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a phenyl group and an acetylamino moiety, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways and cellular functions.

- Receptor Modulation : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate physiological responses .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized compounds have shown discrete antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory conditions .

Potential Therapeutic Applications

- Cancer Therapy : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Diabetes Management : There is emerging evidence that the compound may improve insulin sensitivity and glucose metabolism, making it a candidate for further investigation in diabetes management.

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include acylation and amination processes. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Properties

IUPAC Name |

3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKWJOAJRKPEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389248 | |

| Record name | 3-Phenyl-3-phenylacetylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65451-19-6 | |

| Record name | 3-Phenyl-3-phenylacetylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.